molecular formula C9H5F3N2OS B14886021 2-Thioxo-7-(trifluoromethyl)-2,3-dihydroquinazolin-4(1H)-one

2-Thioxo-7-(trifluoromethyl)-2,3-dihydroquinazolin-4(1H)-one

Cat. No.: B14886021
M. Wt: 246.21 g/mol
InChI Key: RNPRXOQIOBQHPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Thioxo-7-(trifluoromethyl)-2,3-dihydroquinazolin-4(1H)-one is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by the presence of a thioxo group at the second position and a trifluoromethyl group at the seventh position of the quinazolinone ring. The unique structure of this compound makes it an interesting subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thioxo-7-(trifluoromethyl)-2,3-dihydroquinazolin-4(1H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminobenzamide with carbon disulfide and trifluoroacetic anhydride. The reaction is usually carried out in the presence of a base such as potassium carbonate, and the mixture is heated to facilitate cyclization.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Thioxo-7-(trifluoromethyl)-2,3-dihydroquinazolin-4(1H)-one undergoes various types of chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted quinazolinone derivatives.

Scientific Research Applications

2-Thioxo-7-(trifluoromethyl)-2,3-dihydroquinazolin-4(1H)-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Thioxo-7-(trifluoromethyl)-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

    2-Thioxo-2,3-dihydroquinazolin-4(1H)-one: Lacks the trifluoromethyl group.

    7-(Trifluoromethyl)-2,3-dihydroquinazolin-4(1H)-one: Lacks the thioxo group.

    2,3-Dihydroquinazolin-4(1H)-one: Lacks both the thioxo and trifluoromethyl groups.

Uniqueness

The presence of both the thioxo and trifluoromethyl groups in 2-Thioxo-7-(trifluoromethyl)-2,3-dihydroquinazolin-4(1H)-one imparts unique chemical and biological properties to the compound. These functional groups enhance its reactivity and potential for various scientific applications, making it a valuable compound for research and development.

Properties

Molecular Formula

C9H5F3N2OS

Molecular Weight

246.21 g/mol

IUPAC Name

2-sulfanylidene-7-(trifluoromethyl)-1H-quinazolin-4-one

InChI

InChI=1S/C9H5F3N2OS/c10-9(11,12)4-1-2-5-6(3-4)13-8(16)14-7(5)15/h1-3H,(H2,13,14,15,16)

InChI Key

RNPRXOQIOBQHPL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)NC(=S)NC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.